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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-amino-N-(prop-2-yn-1-yl)acetamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-amino-N-(prop-2-yn-1-yl)acetamide, a versatile building block in medicinal chemistry and drug discovery. The presence of a primary amine, an amide, and a terminal alkyne functionality within a compact molecular framework makes this compound a highly valuable tool for the synthesis of complex molecular architectures and the introduction of functionalities for bio-conjugation via "click" chemistry. This guide will delve into the practical aspects of handling and utilizing this reagent, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.

Introduction: A Multifunctional Building Block

2-amino-N-(prop-2-yn-1-yl)acetamide, also known as N-propargylglycinamide, is a small molecule of significant interest in the field of medicinal chemistry. Its structure uniquely combines three key functional groups: a primary amine, a secondary amide, and a terminal alkyne. This trifecta of reactivity allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of diverse compound libraries and the synthesis of targeted molecular probes. The terminal alkyne is particularly noteworthy for its ability to participate in highly efficient and specific cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide will explore the fundamental properties of this compound and provide practical guidance on its application in the laboratory.

Chemical Properties and Structure

The hydrochloride salt of 2-amino-N-(prop-2-yn-1-yl)acetamide is the most common commercially available form. It is typically an off-white to pale yellow crystalline solid.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some experimental data for the hydrochloride salt is available, many properties of the free base are computationally predicted.

PropertyValueSource
IUPAC Name 2-amino-N-(prop-2-yn-1-yl)acetamidePubChem
Synonyms N-propargylglycinamide
CAS Number 1221722-25-3 (hydrochloride)PubChem
Molecular Formula C₅H₈N₂OPubChem[2]
Molecular Weight 112.13 g/mol (free base)PubChem[2]
148.59 g/mol (hydrochloride)PubChem
Physical Form Solid (hydrochloride)Sigma-Aldrich
Purity >95% (typical)Thoreauchem[3]
Predicted XLogP3 -1.3PubChem[2]
Monoisotopic Mass 112.06366 DaPubChemLite[2]
Structural Elucidation

The structure of 2-amino-N-(prop-2-yn-1-yl)acetamide is characterized by a flexible aliphatic backbone. The propargyl group (prop-2-yn-1-yl) is attached to the amide nitrogen, while the amino group is at the alpha-position to the carbonyl.

Caption: 2D structure of 2-amino-N-(prop-2-yn-1-yl)acetamide.

While experimental spectroscopic data is not widely published in peer-reviewed literature, commercial suppliers often provide this information upon request, confirming the structure through techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Synthesis of 2-amino-N-(prop-2-yn-1-yl)acetamide

There is no single, prevalently cited synthesis for 2-amino-N-(prop-2-yn-1-yl)acetamide in the scientific literature. However, its structure lends itself to straightforward synthetic strategies based on well-established amide bond formation and nucleophilic substitution reactions. Below are two plausible and logical synthetic routes.

Route 1: From Chloroacetamide and Propargylamine

This is a direct and efficient two-step approach starting from readily available materials.

Synthesis_Route_1 cluster_0 Step 1: Preparation of N-propargyl-2-chloroacetamide cluster_1 Step 2: Amination chloroacetyl_chloride Chloroacetyl chloride intermediate N-propargyl-2-chloroacetamide chloroacetyl_chloride->intermediate Base (e.g., Et₃N) DCM, 0°C to RT propargylamine Propargylamine propargylamine->intermediate intermediate2 N-propargyl-2-chloroacetamide product 2-amino-N-(prop-2-yn-1-yl)acetamide intermediate2->product e.g., in MTBE, pressure ammonia Aqueous Ammonia ammonia->product Synthesis_Route_2 cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection boc_glycine N-Boc-glycine intermediate N-Boc-N'-(prop-2-yn-1-yl)glycinamide boc_glycine->intermediate Coupling agent (e.g., HATU, EDC) Base (e.g., DIPEA), Solvent (e.g., DMF) propargylamine Propargylamine propargylamine->intermediate intermediate2 N-Boc-N'-(prop-2-yn-1-yl)glycinamide product 2-amino-N-(prop-2-yn-1-yl)acetamide intermediate2->product Solvent (e.g., DCM) acid Strong Acid (e.g., TFA or HCl) acid->product CuAAC_Reaction reagent1 2-amino-N-(prop-2-yn-1-yl)acetamide product 1,4-disubstituted 1,2,3-triazole reagent1->product Cu(I) catalyst (e.g., CuSO₄/Na-Ascorbate) Solvent (e.g., H₂O/t-BuOH) reagent2 Azide-containing molecule (R-N₃) reagent2->product

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Exploratory

An In-depth Technical Guide to 2-amino-N-(prop-2-yn-1-yl)acetamide: Molecular Weight and Solubility Profile

Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-N-(prop-2-yn-1-yl)acetamide, with a particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-N-(prop-2-yn-1-yl)acetamide, with a particular focus on its molecular weight and solubility profile. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, medicinal chemistry, and materials science.

Core Molecular Attributes

2-amino-N-(prop-2-yn-1-yl)acetamide is a bifunctional molecule featuring a primary amine, a secondary amide, and a terminal alkyne. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules and for applications in bioconjugation and materials science via "click" chemistry. The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and handling characteristics.

Chemical Structure and Molecular Formula

The chemical structure of the free base and its hydrochloride salt are depicted below.

Figure 1. Chemical structures of the free base and hydrochloride salt.

Molecular Weight

The molecular weight of a compound is a fundamental property that is critical for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Source(s)
2-amino-N-(prop-2-yn-1-yl)acetamide (Free Base)C₅H₈N₂O112.13112.06366[1]
2-amino-N-(prop-2-yn-1-yl)acetamide hydrochlorideC₅H₉ClN₂O148.59148.0403406[2][3][4]

The molecular weight of the free base is calculated from the sum of the atomic weights of its constituent atoms. The hydrochloride salt has a correspondingly higher molecular weight due to the addition of a molecule of hydrogen chloride.

Solubility Profile

The solubility of a compound is a critical parameter that influences its utility in various applications, from reaction conditions to biological assays. While specific, experimentally determined solubility data for 2-amino-N-(prop-2-yn-1-yl)acetamide is not widely published, a qualitative and predictive assessment can be made based on its chemical structure. Furthermore, a standardized protocol for determining its solubility is provided.

Predicted Solubility

The presence of a primary amine and a secondary amide, both of which can participate in hydrogen bonding, suggests that 2-amino-N-(prop-2-yn-1-yl)acetamide will exhibit some degree of solubility in polar protic solvents such as water, ethanol, and methanol. The relatively small size of the molecule (fewer than 6 carbon atoms) also favors water solubility.[5]

However, the terminal alkyne and the hydrocarbon backbone introduce some nonpolar character, which may limit its aqueous solubility to some extent. It is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The hydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base.[5] This is because the protonated amine group forms an ionic salt, which can readily dissociate in water, leading to favorable ion-dipole interactions.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of 2-amino-N-(prop-2-yn-1-yl)acetamide in various solvents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Accurately weigh the compound prep3 Prepare saturated solutions prep1->prep3 prep2 Select a range of solvents (e.g., water, ethanol, DMSO) prep2->prep3 exp1 Equilibrate at a constant temperature (e.g., 25 °C) with stirring prep3->exp1 exp2 Allow undissolved solid to settle exp1->exp2 exp3 Carefully withdraw a known volume of the supernatant exp2->exp3 analysis1 Quantify the amount of dissolved compound in the supernatant exp3->analysis1 analysis2 Methods: HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL or mol/L) analysis2->analysis3

Figure 2. Workflow for experimental solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known amount of 2-amino-N-(prop-2-yn-1-yl)acetamide (e.g., 10 mg).

    • To each vial, add a small, measured volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO, etc.).

    • Ensure there is an excess of undissolved solid to confirm that the solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette. It is crucial to avoid aspirating any solid particles. Centrifugation can be employed to facilitate the separation of the solid from the liquid phase.

  • Quantification:

    • The amount of dissolved compound in the collected supernatant can be determined by a suitable analytical technique:

      • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A standard curve of known concentrations should be prepared to quantify the concentration in the sample.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

      • Gravimetric Analysis: The collected supernatant can be transferred to a pre-weighed vial, and the solvent can be carefully evaporated under reduced pressure or in a drying oven. The mass of the remaining solid will correspond to the amount of dissolved compound.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dissolved compound by the volume of the solvent in which it was dissolved. The results are typically expressed in units of mg/mL or mol/L.

Safety and Handling

2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-amino-N-(prop-2-yn-1-yl)acetamide is a valuable chemical entity with a well-defined molecular weight. While its solubility is predicted to be favorable in polar solvents, particularly in its hydrochloride salt form, experimental verification is recommended for specific applications. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize and characterize this compound in their work.

References

  • Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Amine Unknowns. Retrieved from [Link]

  • BYJU'S. (2019, September 17). Test for Amino Groups. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 29). Acetamide. Retrieved from [Link]

  • MolPort. (n.d.). 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-n-(prop-2-yn-1-yl)acetamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2-amino-N-(prop-2-yn-1-yl)acetamide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Peptide Architectures with a Versatile Click Chemistry Handle The st...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Peptide Architectures with a Versatile Click Chemistry Handle

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks provide a gateway to novel peptide architectures with enhanced therapeutic properties, such as increased stability, improved target affinity, and novel functionalities. Among the most powerful tools for peptide modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This highly efficient and bioorthogonal reaction enables the precise conjugation of peptides to a wide array of molecules, including other peptides, polymers, and imaging agents.[3]

This guide provides a comprehensive overview of the application of 2-amino-N-(prop-2-yn-1-yl)acetamide, a synthetic amino acid derivative that introduces a terminal alkyne group into a peptide chain. For use in standard Fmoc-based solid-phase peptide synthesis (SPPS), this building block is utilized in its N-α-Fmoc protected form, Fmoc-N-(prop-2-yn-1-yl)glycine (also known as Fmoc-propargyl-glycine). The incorporation of this versatile handle opens up a world of possibilities for post-synthetic modifications via click chemistry, enabling the creation of complex and highly functionalized peptide-based therapeutics and research tools.

As a Senior Application Scientist, this document is structured to provide not just a set of protocols, but a deeper understanding of the underlying chemistry and the rationale behind the experimental choices. We will delve into the nuances of incorporating this N-alkylated amino acid, addressing potential challenges and providing robust solutions to ensure successful synthesis and subsequent modifications.

The Strategic Advantage of Incorporating N-Propargyl Glycine

The deliberate placement of an N-propargyl glycine residue within a peptide sequence offers several key advantages:

  • Bioorthogonal Handle for Click Chemistry: The terminal alkyne group is a versatile functional handle for CuAAC reactions. This allows for the covalent attachment of azide-containing molecules with high specificity and efficiency, even in complex biological environments.[2][3]

  • Enhanced Proteolytic Stability: The N-alkylation of the peptide backbone at the glycine residue can disrupt the typical recognition sites for proteases, thereby increasing the in vivo half-life of the peptide.

  • Conformational Constraints: The introduction of a substituent on the amide nitrogen can influence the local peptide conformation, which can be leveraged to mimic or stabilize specific secondary structures, potentially leading to higher binding affinities.

  • Versatility in Peptide Design: N-propargyl glycine can be incorporated at various positions within a peptide sequence, providing precise control over the location of subsequent modifications. This allows for the synthesis of a wide range of structures, including cyclic peptides, peptide-drug conjugates, and multi-functional peptide constructs.[1]

Materials and Reagents

For successful solid-phase synthesis of peptides containing N-propargyl glycine, the following high-quality reagents and materials are essential:

Reagent/MaterialGradeSupplier (Example)
Fmoc-N-(prop-2-yn-1-yl)glycine-OH Peptide Synthesis GradeChemPep, Sigma-Aldrich
Fmoc-Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gVarious
Standard Fmoc-protected Amino AcidsPeptide Synthesis GradeVarious
Coupling Reagents:
HATUPeptide Synthesis GradeChem-Impex
HBTUPeptide Synthesis GradeVarious
DICPeptide Synthesis GradeVarious
HOBtPeptide Synthesis GradeVarious
Bases:
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
PiperidineACS GradeVarious
Solvents:
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Cleavage and Deprotection:
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)98%Various
1,2-Ethanedithiol (EDT)98%Various
PhenolACS GradeVarious
WaterHPLC GradeVarious
Purification and Analysis:
Acetonitrile (ACN)HPLC GradeVarious
Diethyl EtherAnhydrousVarious

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the well-established Fmoc/tBu strategy for SPPS.[4] The incorporation of Fmoc-N-(prop-2-yn-1-yl)glycine requires special attention due to its N-alkylated nature, which can lead to slower coupling kinetics.

Diagram of the SPPS Cycle:

SPPS_Workflow Resin Resin Fmoc_AA1 Fmoc-AA1-Resin Resin->Fmoc_AA1 1. Loading Deprotection1 H2N-AA1-Resin Fmoc_AA1->Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Coupling2 Fmoc-AA2-AA1-Resin Deprotection1->Coupling2 3. Coupling (Fmoc-AA2, Coupling Reagents) Deprotection2 H2N-AA2-AA1-Resin Coupling2->Deprotection2 2. Fmoc Deprotection Propargyl_Coupling Fmoc-N-propargyl-Gly-Peptide-Resin Deprotection2->Propargyl_Coupling 3. Coupling (Fmoc-N-propargyl-Glycine, HATU/DIPEA) Final_Deprotection H2N-Peptide-Resin Propargyl_Coupling->Final_Deprotection 2. Fmoc Deprotection Cleavage Crude Peptide Final_Deprotection->Cleavage 4. Cleavage & Deprotection (TFA Cocktail) On_Resin_Click Peptide_Alkyne Peptide-Resin with Alkyne Reaction Cu(I) Catalyst (CuSO4/Na-Ascorbate) Solvent (e.g., DMF/H2O) Peptide_Alkyne->Reaction Azide_Molecule Azide-containing Molecule (R-N3) Azide_Molecule->Reaction Clicked_Peptide Clicked Peptide-Resin Reaction->Clicked_Peptide

Caption: Schematic of on-resin Cu(I)-catalyzed azide-alkyne cycloaddition.

Protocol 4: On-Resin CuAAC Reaction

This protocol provides a general procedure for conjugating an azide-containing molecule to the alkyne-functionalized peptide on the resin.

  • Resin Swelling: Swell the peptide-resin (containing the N-propargyl glycine) in DMF.

  • Prepare Reagent Solutions:

    • Solution A: Azide-containing molecule (5-10 equivalents) in DMF.

    • Solution B: Copper(II) sulfate (CuSO₄) (1 equivalent) in water.

    • Solution C: Sodium ascorbate (2 equivalents) in water.

  • Click Reaction:

    • To the swollen resin, add Solution A.

    • Add Solution B, followed by Solution C.

    • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove all traces of copper and other reagents.

  • Cleavage: The clicked peptide can then be cleaved from the resin using Protocol 3.

Data Presentation

The successful incorporation of N-propargyl glycine and subsequent click chemistry can be confirmed by mass spectrometry. The following table provides examples of expected mass changes.

Peptide SequenceModificationTheoretical Monoisotopic Mass (Da)Observed Mass (Da)
Ac-Gly-Pra -Ala-NH₂None268.1481268.15
Ac-Gly-Pra -Ala-NH₂Click with Azido-PEG₃485.2604485.26
H-Tyr-Pra -Phe-Leu-NH₂None521.2838521.28
H-Tyr-Pra -Phe-Leu-NH₂Click with 3-azido-7-hydroxycoumarin722.3112722.31

(Note: Pra denotes N-propargyl glycine. The observed masses are hypothetical and would be determined by LC-MS analysis.)

Characterization and Purification

High-Performance Liquid Chromatography (HPLC): Crude peptides should be purified using reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. [5][6] Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary tool for confirming the identity of the synthesized peptide. The observed molecular weight should match the theoretical mass of the desired product. Fragmentation analysis (MS/MS) can be used to confirm the peptide sequence. The presence of the N-propargyl glycine may lead to characteristic fragmentation patterns, although detailed studies on this specific modification are limited.

Conclusion

The incorporation of 2-amino-N-(prop-2-yn-1-yl)acetamide, in its Fmoc-protected form, into peptides via solid-phase synthesis is a robust and powerful strategy for introducing a versatile "click" handle. While the N-alkylated nature of this amino acid requires careful consideration during the coupling step, the use of potent activating agents like HATU and appropriate monitoring techniques ensures high-yield synthesis. The subsequent application of on-resin or solution-phase click chemistry opens up a vast landscape for the creation of novel and complex peptide conjugates for a wide range of applications in research and drug development. This guide provides the foundational knowledge and detailed protocols to empower scientists to successfully utilize this valuable building block in their peptide synthesis endeavors.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytica Chimica Acta, 49, 420-423.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide research, 8(4), 236-237.
  • AAPPTEC. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The HBTU/HOBt and HATU/HOAt uronium/guanidinium salts: effect of HOBt and HOAt on the reactivity of their derived active esters. The Journal of Organic Chemistry, 64(1), 1-8.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • MS Vision. (2024, November 11). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2012). On-resin peptide macrocyclization using thiol–ene click chemistry. Organic & Biomolecular Chemistry, 10(36), 7248-7251.
  • Kumar, V., et al. (2007). A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. Nucleic acids research, 35(22), e148.
  • Jonsson, A. P., et al. (2001). Gln-Gly cleavage: a dominant dissociation site in the fragmentation of protonated peptides. Rapid communications in mass spectrometry, 15(9), 713-720.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • Eidelberg, P., et al. (2020). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific.
  • D'Hondt, M., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
  • Singh, Y., et al. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(8), 13371-13394.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Agilent Technologies. (n.d.). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Lability of N-alkylated peptides towards TFA cleavage. Journal of peptide science, 13(3), 143-148.
  • Griffiths, W. J., & Jonsson, A. P. (2005). Characterization of proteins and peptides by mass spectrometry. The Analyst, 130(6), 800-809.
  • Hou, Y., et al. (2023). Identification and Characterization of Glycine‐ and Proline‐Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking. Journal of Food Science, 88(9), 3949-3962.

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 2-amino-N-(prop-2-yn-1-yl)acetamide reaction mixtures

Welcome to the technical support guide for the purification of 2-amino-N-(prop-2-yn-1-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-amino-N-(prop-2-yn-1-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this versatile building block. The inherent polarity and functional group diversity of this molecule—a primary amine, an amide, and a terminal alkyne—present unique challenges that require carefully considered purification strategies.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific reaction outcomes. We will explore common issues, from stubborn impurities to low recovery, and provide validated, step-by-step solutions.

Purification Strategy Decision Workflow

Choosing the right purification strategy from the outset is critical. The optimal path depends on the scale of your reaction, the nature of impurities, and the required final purity. This workflow provides a logical decision-making framework.

Purification_Workflow start Crude Reaction Mixture (Post-synthesis) check_solids Is the crude product a solid? start->check_solids liquid_extraction Aqueous Work-up & Liquid-Liquid Extraction check_solids->liquid_extraction No recrystallization Recrystallization check_solids->recrystallization Yes, and major component is product check_purity_post_extraction Assess Purity (TLC, LC-MS, ¹H NMR) liquid_extraction->check_purity_post_extraction chromatography_decision Is high purity required or is the mixture complex? check_purity_post_extraction->chromatography_decision Further purification needed final_product Pure 2-amino-N- (prop-2-yn-1-yl)acetamide check_purity_post_extraction->final_product Purity is sufficient recrystallization->check_purity_post_extraction Post-crystallization check column_chromatography Column Chromatography (Silica, HILIC, or RP) chromatography_decision->column_chromatography Yes ion_exchange Ion-Exchange Chromatography (SCX) chromatography_decision->ion_exchange Yes, for removing basic/neutral impurities column_chromatography->final_product ion_exchange->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of 2-amino-N-(prop-2-yn-1-yl)acetamide.

Question 1: After my aqueous work-up, I have low or no product recovery in the organic layer. What's happening?

Answer:

This is a common issue stemming from the high polarity and water solubility of your product. The free primary amine can be protonated under neutral or acidic aqueous conditions, forming a highly water-soluble ammonium salt.

  • Causality: 2-amino-N-(prop-2-yn-1-yl)acetamide is a small, polar molecule with multiple hydrogen bond donors and acceptors. In the presence of even slightly acidic water, the amino group (pKa ~9-10) will be protonated, making the molecule cationic and sequestering it in the aqueous phase.

  • Solution: Basified Liquid-Liquid Extraction (LLE)

    • Ensure the aqueous layer is basic before extraction. Adjust the pH to >10 using 1M NaOH or a saturated NaHCO₃ solution. This deprotonates the ammonium salt to the free amine, increasing its partition into the organic layer.

    • Use a more polar organic solvent for extraction. Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol can be more effective than ethyl acetate or ether for extracting polar amines.

    • Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent rather than one large extraction to maximize recovery.

    • If the product remains in the aqueous layer, consider concentrating the aqueous phase under reduced pressure and proceeding directly to chromatography.

Question 2: My product is streaking badly on the silica gel TLC plate and during column chromatography, leading to poor separation and low yield.

Answer:

This is a classic sign of strong, undesirable interactions between the basic amine of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1]

  • Causality: The lone pair of electrons on the nitrogen atom of the primary amine forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel surface. This causes the molecule to "stick" to the stationary phase, eluting slowly and asymmetrically (tailing or streaking).

  • Solution 1: Basic Mobile Phase Modifier

    • Add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., 95:4:1 DCM/MeOH/NH₄OH). The modifier competitively binds to the acidic sites on the silica, allowing your product to travel through the column with minimal interaction, resulting in sharper peaks.

  • Solution 2: Alternative Stationary Phases

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of polar analytes.[2] It uses a polar stationary phase (like an amide-bonded silica) with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. This can provide excellent separation for highly polar compounds like amino amides.[2]

    • Reversed-Phase (C18) Chromatography: If impurities are significantly less polar than your product, reversed-phase flash chromatography can be effective. The polar product will elute early with a high aqueous content mobile phase (e.g., water/methanol or water/acetonitrile gradients).[3]

Question 3: My final product after chromatography is contaminated with a persistent, unknown impurity. How can I identify and remove it?

Answer:

Persistent impurities often co-elute with the product due to similar polarities. Identification is key to removal.

  • Causality: The impurity could be an unreacted starting material, a byproduct from a side reaction (e.g., dimerization of the alkyne), or a rearranged product.

  • Solution: Characterization and Orthogonal Purification

    • Characterize the Impurity: Use LC-MS to determine the molecular weight of the impurity. This can provide immediate clues. For instance, a mass corresponding to unreacted Boc-glycine or propargylamine points to an incomplete reaction. ¹H NMR of the impure mixture can also reveal characteristic signals of the contaminant.

    • Employ an Orthogonal Purification Method: "Orthogonal" means using a technique that separates based on a different chemical property.

      • Ion-Exchange Chromatography: This is an excellent choice if the impurity is not basic. Strong Cation-Exchange (SCX) cartridges or columns will retain your basic product while neutral or acidic impurities can be washed away. The product is then eluted by washing the column with a basic solution, such as 2M ammonia in methanol.[4] This method is highly effective for purifying amines.

      • Recrystallization: If your product is a solid, recrystallization can be highly effective at removing small amounts of impurities.[5] Experiment with different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a first attempt?

For a typical reaction mixture, a two-stage approach is recommended:

  • Initial Cleanup: Perform a basified liquid-liquid extraction as described in Troubleshooting Question 1. This will remove many inorganic salts and highly polar or acidic byproducts.

  • Primary Purification: Follow with automated flash column chromatography on silica gel using a gradient eluent system with a basic modifier (e.g., 0-10% Methanol in DCM + 1% NH₄OH). This strategy is robust and generally provides a good separation profile.[6]

Q2: How can I effectively monitor the progress of my column chromatography?

Careful fraction analysis is crucial.

  • Thin-Layer Chromatography (TLC): Spot fractions onto a TLC plate and elute with your chromatography mobile phase. Visualize the spots using:

    • UV Light: If your compound or impurities contain a chromophore.

    • Ninhydrin Stain: This is ideal for your product. It reacts with the primary amine to produce a distinct purple/blue spot (Ruhemann's purple), providing high specificity.

    • Potassium Permanganate (KMnO₄) Stain: This stain will react with the alkyne group, showing a yellow/brown spot against a purple background. This can help distinguish the product from impurities lacking this functional group.

Q3: Is recrystallization a viable option for 2-amino-N-(prop-2-yn-1-yl)acetamide?

Yes, particularly for final polishing to achieve high purity if the product is a solid and the crude material is >85% pure.

  • Rationale: Recrystallization is an equilibrium-based process that can yield material of very high purity. It is often used after chromatography to remove trace impurities.

  • Recommended Solvent Systems:

    • Methanol / Diethyl Ether

    • Ethanol / Hexanes

    • Dichloromethane / Hexanes[5]

    • Isopropanol / Water

The general principle is to dissolve the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity appears. Cooling the mixture slowly will promote the formation of pure crystals.

Detailed Experimental Protocols

Protocol 1: Optimized Silica Gel Flash Chromatography

This protocol is designed to overcome the challenges of purifying basic amines on standard silica.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM or the mobile phase. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel or Celite. To do this, dissolve the crude product in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Dry-pack the column with the pre-adsorbed sample, or wet-load the dissolved sample if fully soluble.

  • Eluent Preparation: Prepare two mobile phase solutions:

    • Solvent A: Dichloromethane (DCM) + 1% Ammonium Hydroxide (v/v)

    • Solvent B: Methanol (MeOH) + 1% Ammonium Hydroxide (v/v)

  • Chromatography Execution:

    • Start elution with 100% Solvent A.

    • Run a linear gradient from 0% to 15% Solvent B over 10-15 column volumes.

    • Hold at 15% Solvent B for 2-3 column volumes.

  • Fraction Analysis: Collect fractions and analyze by TLC using a ninhydrin stain as described in the FAQs.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual ammonium hydroxide and triethylamine (if used) are volatile and will be removed during this step.

Protocol 2: Strong Cation-Exchange (SCX) Solid-Phase Extraction (SPE)

This protocol is excellent for selectively isolating the basic product from neutral or acidic impurities.

SCX_Protocol start Start: Crude Mixture (dissolved in MeOH) condition 1. Condition SCX Cartridge (with Methanol) start->condition load 2. Load Sample (Product binds to resin) condition->load wash 3. Wash (Elute neutral/acidic impurities with Methanol) load->wash elute 4. Elute Product (with 2M NH₃ in MeOH) wash->elute collect 5. Collect Fractions & Evaporate elute->collect end End: Purified Product collect->end

Caption: Workflow for SCX solid-phase extraction.

  • Cartridge Conditioning: Pass 2-3 column volumes of methanol through a pre-packed SCX SPE cartridge to solvate the resin.

  • Sample Loading: Dissolve the crude material in a minimal amount of methanol. Apply the solution to the top of the conditioned SCX cartridge and allow it to slowly pass through, collecting the flow-through. The basic product will be retained on the acidic resin.

  • Washing: Wash the cartridge with 3-5 column volumes of methanol to elute any remaining non-basic (neutral or acidic) impurities. The product should remain bound to the column.

  • Elution: Elute the desired product by passing 2-3 column volumes of a 2M solution of ammonia in methanol through the cartridge. The strong base (ammonia) displaces the weakly basic product from the resin.

  • Isolation: Collect the basic eluate and concentrate it under reduced pressure to yield the purified product.

Data Summary Table

Purification MethodPrimary Separation PrincipleBest ForPotential DownsidesTypical Purity
Liquid-Liquid Extraction Partitioning based on pH and polarityInitial crude cleanup, removing salts and highly polar/ionic impurities.Low recovery for polar products if not properly basified; emulsion formation.< 85%
Silica Gel Chromatography Adsorption based on polarityGeneral purpose purification of complex mixtures.[6]Requires basic modifier for amines to prevent streaking; can be slow.90-98%
Recrystallization Differential solubilityFinal purification step for solids; removing small amounts of impurities.[5]Requires a solid product; potential for significant material loss.> 99%
Ion-Exchange (SCX) Ionic interaction (Acid-Base)Highly selective removal of non-basic impurities from the target amine.[3][7]Only separates based on basicity; may not resolve basic impurities.95-99%
HILIC Partitioning into an aqueous layer on the stationary phaseHigh-resolution separation of very polar compounds.[2]Requires specialized columns and solvent systems; can be less intuitive.> 98%

References

  • Sugiishi, T., et al. (2023). Intramolecular Cyclization of N-Propargylic Amides without Transition-Metal Catalysis for Synthesis of Fluoroalkylated Oxazoles. Journal of Organic Chemistry. Available at: [Link]

  • Birdsall, R., et al. (2022). MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Sorbead India. Available at: [Link]

  • PubChem. (n.d.). 2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Hassan, S., Ullrich, A., & Müller, T. J. J. (2014). Consecutive three-component synthesis of (hetero)arylated propargyl amides by chemoenzymatic aminolysis–Sonogashira coupling sequence. RSC Publishing. Available at: [Link]

  • Gao, K., et al. (2017). Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity. Journal of the American Chemical Society. Available at: [Link]

  • Ribeiro, A. C. F., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. Available at: [Link]

  • Deming, T. J., & Curtin, S. A. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Available at: [Link]

  • Saeki, K., et al. (2024). Measurement of atmospheric amines and aminoamides by column adsorption/extraction and hydrophilic liquid chromatography-electrospray-tandem mass spectrometry. PubMed. Available at: [Link]

  • Cole, M. F., et al. (2005). Solid-phase Extraction and HPLC-MS Profiling of Pyrrolizidine Alkaloids and Their N-oxides: A Case Study of Echium Plantagineum. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the HPLC Validation for Purity of 2-amino-N-(prop-2-yn-1-yl)acetamide

Abstract This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-amino-N-(prop-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-amino-N-(prop-2-yn-1-yl)acetamide, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, this document delves into the comparative analysis of critical method parameters, explaining the scientific rationale behind the selection of an optimal chromatographic system. The subsequent validation protocol is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[1][2][3][4] Experimental data is presented to support each validation characteristic, establishing a trustworthy and robust analytical procedure for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

2-amino-N-(prop-2-yn-1-yl)acetamide is a molecule of significant interest, featuring a primary amine, an amide, and a terminal alkyne. This unique combination of functional groups makes it a versatile building block, but also presents distinct analytical challenges. The presence of impurities, arising from synthesis or degradation, can critically impact the safety and efficacy of a final drug product. Therefore, a validated, stability-indicating HPLC method is not merely a regulatory requirement but a scientific necessity to guarantee the quality and purity of this intermediate.

This guide will first compare and contrast different HPLC columns and mobile phase strategies to arrive at an optimized method. It will then meticulously detail the validation of this method across all required parameters, from specificity and linearity to robustness, providing the end-user with a complete, self-validating analytical system.

Comparative Method Development

The goal of method development is to achieve adequate resolution of the main peak from all potential impurities and degradation products with good peak shape and a reasonable run time. Given the polar nature of 2-amino-N-(prop-2-yn-1-yl)acetamide, several approaches were considered.

Column Selection: A Comparative Analysis

The choice of stationary phase is the most critical factor in achieving separation. Three common reversed-phase columns were evaluated.[5][6] The analyte is polar, suggesting that a standard C18 column might provide insufficient retention.[5][7] Therefore, alternatives including a polar-embedded C18 and a Phenyl-Hexyl column were also tested to assess different retention mechanisms.

Column Type Stationary Phase Chemistry Observed Performance for Analyte Rationale for Selection/Rejection
Standard C18 OctadecylsilanePoor retention (elutes near void volume), poor peak shape (tailing).Rejected. The highly aqueous mobile phase required leads to "phase dewetting," and the analyte's polarity limits hydrophobic interaction.
Polar-Embedded C18 (AQ-C18) Octadecylsilane with embedded polar groups (e.g., amide)Good retention , symmetrical peak shape, compatible with highly aqueous mobile phases.[8][9]Selected. The polar group enhances interaction with the polar analyte and prevents phase collapse, providing balanced retention.[8]
Phenyl-Hexyl Phenyl-Hexyl groupsModerate retention, but shows secondary π-π interactions which could be useful for separating aromatic impurities, not primary for this analyte.Rejected. While offering alternative selectivity, it did not provide superior performance for the target analyte compared to the AQ-C18.[9]
Mobile Phase Optimization

With the column selected, the mobile phase was optimized. The primary amine in the analyte necessitates pH control to ensure a consistent ionization state and good peak shape.

  • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and superior UV transparency.

  • Aqueous Phase & pH: A phosphate buffer at pH 6.5 was selected. This pH is well below the pKa of the primary amine (typically ~9-10), ensuring it is consistently protonated, which aids in retention on some reversed-phase columns and promotes sharp peaks.

  • Gradient vs. Isocratic Elution: A gradient elution was chosen to ensure any late-eluting, more hydrophobic impurities would be cleared from the column, preventing carryover and ensuring a clean baseline for subsequent injections.

Optimized HPLC Method & System Suitability

The culmination of the development process is the final optimized method, which must be verified for daily performance using a System Suitability Test (SST).[10][11]

Final Chromatographic Conditions
  • Column: Polar-Embedded C18 (AQ-C18), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes, then wash and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A / Acetonitrile (95:5)

System Suitability Testing (SST)

Before any sample analysis, the SST must be performed to confirm the system is adequate for the intended analysis.[10] A standard solution of 2-amino-N-(prop-2-yn-1-yl)acetamide is injected five times.

Parameter Acceptance Criterion Justification
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.[11]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.[11]
Repeatability (%RSD of Peak Area) ≤ 1.0%Confirms the precision of the injector and detector.[10][12]

Full Method Validation Protocol (ICH Q2(R1))

The optimized method was subjected to a full validation study as per ICH Q2(R1) guidelines to demonstrate its suitability.[2][3][4]

Workflow for HPLC Method Validation

Caption: Overall workflow for HPLC method validation.

Specificity (Forced Degradation Study)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][13] Forced degradation studies are essential to demonstrate this and are a key part of establishing the stability-indicating nature of the method.[14][15][16]

Protocol: A solution of 2-amino-N-(prop-2-yn-1-yl)acetamide was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80 °C for 48 hours (solid state)

  • Photolytic: Exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light.[16][17]

Results: The method demonstrated its ability to separate the intact drug from all degradation products formed under stress conditions. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main analyte peak was spectrally pure in all cases, indicating no co-eluting degradants.

Stress Condition % Degradation Observations
Acid Hydrolysis~15.2%One major degradant peak observed at RRT 0.85.
Base Hydrolysis~18.5%Two major degradant peaks observed at RRT 0.72 and 1.15.
Oxidation~9.8%Multiple minor degradant peaks observed.
Thermal~2.1%Minimal degradation observed.
Photolytic~5.5%One minor degradant peak observed at RRT 1.30.
Experimental Workflow for Forced Degradationdot

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte Analyte Solution (Drug Substance) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H2O2) Analyte->Ox Therm Thermal (Heat) Analyte->Therm Photo Photolytic (UV/Vis) Analyte->Photo Analysis HPLC Analysis (PDA Detector) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Report Assess Peak Purity & Degradation Profile Analysis->Report

Sources

Safety & Regulatory Compliance

Safety

2-amino-N-(prop-2-yn-1-yl)acetamide proper disposal procedures

As a Senior Application Scientist, I understand that the handling and disposal of specialized functionalized molecules like 2-amino-N-(prop-2-yn-1-yl)acetamide (frequently referred to as N-propargylglycinamide or Gly-yne...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the handling and disposal of specialized functionalized molecules like 2-amino-N-(prop-2-yn-1-yl)acetamide (frequently referred to as N-propargylglycinamide or Gly-yne) require more than just a cursory glance at a Safety Data Sheet (SDS). This compound, widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and studies involving enantioselective permeability in lipid bilayers[1], presents unique disposal challenges due to its terminal alkyne and primary amine moieties.

To build a self-validating safety protocol, we must move beyond rote memorization of disposal rules and understand the causality behind them. Below is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 2-amino-N-(prop-2-yn-1-yl)acetamide.

Chemical Profiling & Hazard Causality

Before disposing of any chemical, we must profile its reactive nodes. 2-amino-N-(prop-2-yn-1-yl)acetamide contains a terminal alkyne, which is highly valuable for bioconjugation but introduces specific reactive hazards when mixed with laboratory waste streams.

Property / FeatureData / DescriptionOperational Implication
Chemical Name 2-amino-N-(prop-2-yn-1-yl)acetamideAlso known as N-propargylglycinamide.
CAS Number 1221722-25-3 (Hydrochloride salt)[2]Often handled as an HCl salt for stability.
Terminal Alkyne −C≡CH Critical Hazard: Can react with heavy metals (Cu, Ag) to form shock-sensitive metal acetylides.
Amine/Amide −NH2​ , −CONH− Acts as a weak base; incompatible with strong oxidizers and concentrated acids.
Drain Disposal Strictly ProhibitedUnnatural organic compounds do not meet EPA criteria for sanitary sewer discharge[3][4].

The "Why" Behind the Hazard (Causality): In synthetic and chemical biology labs, this compound is almost exclusively used alongside Copper(I) catalysts. When terminal alkynes are exposed to copper or silver salts, they can form metal acetylides (e.g., copper acetylide). While stable in dilute aqueous/organic solutions during a reaction, if this waste is allowed to evaporate and dry out, the resulting solid is highly explosive and shock-sensitive. Therefore, the disposal protocol must strictly prevent the desiccation of alkyne-copper waste streams.

Step-by-Step Disposal Methodologies

Laboratory waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[5]. Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[6].

Scenario A: Disposal of Unused or Expired Stock (Solid)

If you have degraded, expired, or unused solid stock of 2-amino-N-(prop-2-yn-1-yl)acetamide, do not attempt to dissolve it for disposal.

  • Verification & PPE: Don standard PPE (flame-resistant lab coat, nitrile gloves, safety goggles). Verify the mass of the chemical to ensure it does not exceed your SAA limits (typically 55 gallons for standard waste, though solids are measured in kg)[6].

  • Primary Containment: Keep the solid chemical in its original, tightly sealed manufacturer vial. Do not transfer it, as transferring generates contaminated dust and secondary waste.

  • Secondary Containment: Place the original vial inside a compatible secondary container (e.g., a sealable plastic bag or a larger plastic wide-mouth jar) to prevent spills if the primary vial shatters.

  • Labeling: Affix a hazardous waste tag. Label the contents explicitly as "2-amino-N-(prop-2-yn-1-yl)acetamide hydrochloride (Solid)". Mark the hazard class as "Toxic/Irritant".

  • EHS Routing: Transfer to the SAA. Log the waste into your institutional Environmental Health and Safety (EHS) inventory for hazardous solid waste incineration[7].

Scenario B: Disposal of Click Chemistry Reaction Waste (Liquid)

This is the most common scenario. The waste mixture typically contains 2-amino-N-(prop-2-yn-1-yl)acetamide, an azide, copper(II) sulfate, sodium ascorbate, and a solvent mixture (e.g., Water/DMSO or Water/t-Butanol).

  • Quenching the Reaction: Ensure the reaction is fully complete. If unreacted azides are present, ensure no strong acids are added to the waste, as this can generate highly toxic and explosive hydrazoic acid gas.

  • Waste Segregation (The Heavy Metal Rule): Because the mixture contains copper catalysts, it cannot be disposed of in standard non-halogenated organic waste. It must be routed to a specific "Heavy Metal Aqueous" or "Heavy Metal Organic" waste carboy, depending on the primary solvent ratio.

  • Preventing Acetylide Desiccation (Critical Step): Ensure the waste carboy is tightly capped immediately after adding the waste[8]. Never leave funnels in the waste carboy. Allowing the solvent to evaporate can cause unreacted alkynes and copper to precipitate as explosive copper acetylides around the rim of the container.

  • Labeling: The EPA requires all constituents to be listed. Label the waste tag with: Water, DMSO, 2-amino-N-(prop-2-yn-1-yl)acetamide, Copper(II) Sulfate, Sodium Ascorbate.

  • Storage & Pickup: Store in the SAA. Under EPA Subpart K (for academic labs), waste must be removed by trained professionals every 12 months, though institutional limits are often stricter (e.g., 90 days)[9].

Regulatory Compliance & SAA Management

To maintain compliance with OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA guidelines[9][10], ensure your operational plan includes the following self-validating checks:

  • Zero Drain Disposal: Never pour alkyne-bearing or copper-bearing solutions down the sink. Only highly specific, non-toxic salts are permitted for drain disposal, and 2-amino-N-(prop-2-yn-1-yl)acetamide is not one of them[3][4].

  • Container Integrity: Use high-density polyethylene (HDPE) carboys for liquid waste. Glass is acceptable but poses a shatter risk if gas evolves.

  • Cap Discipline: Containers must remain closed at all times unless actively receiving waste[8]. This is both an EPA legal requirement and a critical safety measure to prevent acetylide formation.

Waste Routing Visualization

To assist laboratory personnel in rapid decision-making, utilize the following logic tree for routing 2-amino-N-(prop-2-yn-1-yl)acetamide waste.

G Start 2-amino-N-(prop-2-yn-1-yl)acetamide Waste Generation Type Waste Type? Start->Type Stock Unused / Expired Stock (Solid) Type->Stock Pure Chemical Mix Reaction Mixture (e.g., Click Chemistry) Type->Mix Post-Reaction SAA Satellite Accumulation Area (SAA) Storage Stock->SAA Cu Contains Cu/Ag Catalysts? Mix->Cu MetalWaste Heavy Metal Organic/Aqueous Waste Cu->MetalWaste Yes OrgWaste Standard Organic Waste Stream Cu->OrgWaste No MetalWaste->SAA OrgWaste->SAA EHS EHS Hazmat Pickup & Incineration SAA->EHS

Decision matrix for the segregation and disposal of alkyne-bearing laboratory waste.

References

  • US Bio-Clean. "OSHA Compliance For Laboratories." US Bio-Clean, June 2014. Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, May 2025. Available at: [Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC, June 2024. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. Available at:[Link]

  • Hu, Y., et al. "Chiral Lipid Bilayers are Enantioselectively Permeable." Nature Chemistry / PMC, Dec 2021. Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov, Nov 2025. Available at: [Link]

  • Ball State University EHS. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains." BSU.edu. Available at:[Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." UPenn.edu. Available at:[Link]

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